molecular formula C11H8N4OS3 B270007 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B270007
M. Wt: 308.4 g/mol
InChI Key: WHCYGCPYWLCZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide has significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to induce apoptosis in cancer cells, leading to cell death. It has also been shown to possess antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its low toxicity. It has been shown to have minimal cytotoxicity in normal cells, making it a potentially safe compound for use in research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. One potential direction is to investigate its potential as a corrosion inhibitor in various industries. Additionally, further research can be conducted on its antimicrobial and anticancer properties to determine its potential as a therapeutic agent. Finally, more studies can be conducted to investigate its potential use as a fluorescent probe for the detection of metal ions.
In conclusion, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new discoveries and potential applications in various industries.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-mercaptobenzothiazole and 2-amino-1,3,4-thiadiazole with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline compound that is soluble in organic solvents.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. Additionally, it has been investigated for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.

properties

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C11H8N4OS3

Molecular Weight

308.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H8N4OS3/c16-9(14-10-15-12-6-18-10)5-17-11-13-7-3-1-2-4-8(7)19-11/h1-4,6H,5H2,(H,14,15,16)

InChI Key

WHCYGCPYWLCZLW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NN=CS3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NN=CS3

Origin of Product

United States

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